3,17,20-Trihydroxypregnane
Description
Contextualization within Pregnane (B1235032) Steroids and Metabolites
Pregnane steroids are a class of C21 steroids that includes a wide array of biologically active molecules, most notably the progestogens. Within this family, 3,17,20-Trihydroxypregnane emerges as a key metabolite of various steroid hormones. ontosight.ai For instance, it is recognized as a downstream product in the metabolic pathways of progesterone (B1679170) and its derivatives. cas.czresearchgate.net
The metabolism of steroid hormones is a complex process involving a series of enzymatic reactions, primarily occurring in the liver and other tissues, which modify the basic steroid structure to facilitate excretion or to create new active compounds. pnas.orgnih.gov this compound is one such metabolite, formed through the reduction and hydroxylation of precursor pregnanes. nih.gov The measurement of its levels, often in urine, can serve as an indicator of the activity of specific enzymes involved in steroid biosynthesis. ontosight.ai
Different isomers of this compound have been identified in various biological contexts. For example, research on the marine flatfish, the dab (Limanda limanda), has identified 3β,17α,20α-trihydroxy-5β-pregnane and 3α,17α,20α-trihydroxy-5β-pregnane as metabolites produced by the ovaries. nih.gov In humans, specific isomers are associated with particular metabolic pathways and can be indicative of certain physiological or pathological states. ontosight.ai
Significance in Steroid Hormone Research
The study of this compound is of considerable significance in steroid hormone research for several reasons. Primarily, its role as a biomarker provides valuable diagnostic information. Elevated urinary levels of the (3α,5β,20R)-isomer, also known as pregnanetriol (B129160), are a key indicator for diagnosing 21-hydroxylase deficiency, a common form of congenital adrenal hyperplasia (CAH). ontosight.ai This condition results in the overproduction of 17-hydroxyprogesterone, a precursor that is then metabolized to pregnanetriol. ontosight.ai
Furthermore, the (3β,5α,20R)-isomer of this compound is a crucial intermediate in the biosynthesis of aldosterone (B195564), a mineralocorticoid essential for regulating blood pressure and electrolyte balance. ontosight.ai Aldosterone synthase, an enzyme found in the adrenal cortex, catalyzes the conversion of this precursor to aldosterone. ontosight.ai Therefore, understanding the biosynthesis and regulation of this compound is fundamental to research on hypertension and other conditions related to aldosterone imbalance. ontosight.ai
Research has also extended to the synthesis of various analogs of this compound. For instance, unsaturated derivatives have been synthesized to serve as reference standards in the study of metabolic disorders like Smith-Lemli-Opitz syndrome (SLOS), a congenital disorder of cholesterol synthesis. researchgate.net The chemical synthesis of these compounds allows for the development of analytical methods and for a deeper investigation into their biological activities. researchgate.netnih.gov
The table below summarizes key isomers of this compound and their significance.
| Isomer | Common Name/Abbreviation | Significance |
| (3α,5β,20R)-3,17,20-Trihydroxypregnane | Pregnanetriol | Diagnostic marker for 21-hydroxylase deficiency (Congenital Adrenal Hyperplasia). ontosight.ai |
| (3β,5α,20R)-3,17,20-Trihydroxypregnane | Aldosterone precursor | Key intermediate in the biosynthesis of aldosterone. ontosight.ai |
| 3β,17α,20α-Trihydroxy-5β-pregnane | 3β,17,20α-P-5β | Metabolite identified in the plasma of the dab fish (Limanda limanda). nih.govnih.gov |
| 3α,17α,20α-Trihydroxy-5β-pregnane | - | Metabolite identified in the ovaries of the dab fish (Limanda limanda). nih.gov |
The following table lists some of the enzymes involved in the metabolism and synthesis related to this compound.
| Enzyme | Function | Relevance to this compound |
| 21-Hydroxylase | Steroid hormone biosynthesis | Deficiency leads to increased production of precursors, resulting in elevated pregnanetriol levels. ontosight.ai |
| Aldosterone synthase | Aldosterone synthesis | Catalyzes the conversion of (3β,5α,20R)-3,17,20-trihydroxypregnane to aldosterone. ontosight.ai |
| 20α-Hydroxysteroid dehydrogenase | Steroid metabolism | Involved in the production of 20α-hydroxylated steroids, including isomers of this compound, in species like the dab fish. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
33995-20-9 |
|---|---|
Molecular Formula |
C21H36O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13?,14?,15?,16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
SCPADBBISMMJAW-JDIROBOTSA-N |
SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Isomeric SMILES |
CC([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)O)O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Synonyms |
3,17,20-trihydroxypregnane 3,17,20-trihydroxypregnane, (3alpha,20R)-isomer, 4-(14)C-labeled 3,17,20-trihydroxypregnane, (3alpha,5alpha,20S)-isomer 3,17,20-trihydroxypregnane, (3alpha,5beta)-isomer 3,17,20-trihydroxypregnane, (3alpha,5beta,20R)-isomer 3,17,20-trihydroxypregnane, (3alpha,5beta,20S)-isomer 3,17,20-trihydroxypregnane, (3beta,5alpha,20R)-isomer 3,17,20-trihydroxypregnane, (3beta,5alpha,20S)-isomer 3,17,20-triOH-pregnane |
Origin of Product |
United States |
Structural and Stereochemical Considerations
Pregnane (B1235032) Core Structure and Hydroxylation Sites
3,17,20-Trihydroxypregnane is built upon the pregnane skeleton, a C21 steroid featuring a characteristic four-ring system. wikipedia.org This core structure, known as a cyclopenta[a]phenanthrene nucleus, consists of three six-membered cyclohexane (B81311) rings (labeled A, B, and C) and one five-membered cyclopentane (B165970) ring (D). researchgate.net The carbon atoms within this structure are systematically numbered, allowing for the precise identification of substituent locations. researchgate.net
For this compound, the name itself denotes the key structural features:
Pregnane: Indicates the foundational 21-carbon steroid framework. wikipedia.org
Trihydroxy: Specifies the presence of three hydroxyl (-OH) functional groups.
3,17,20-: These numbers pinpoint the exact carbon atoms on the pregnane skeleton where the hydroxyl groups are attached.
Therefore, the molecule is characterized by hydroxylation at the C3 position on the A-ring, the C17 position on the D-ring, and the C20 position on the side chain attached to C17.
Isomeric Forms and Stereospecificity in Biological Systems
The pregnane structure contains multiple chiral centers, which are carbon atoms bonded to four different groups. slideshare.net This allows for the existence of numerous stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. solubilityofthings.com In biological systems, this stereospecificity is paramount, as enzymes and receptors are themselves chiral and will often interact with only one specific isomer of a steroid. washington.edu
The stereochemistry of this compound is primarily defined by the orientation of the hydrogen atom at C5 (which determines the fusion of the A and B rings) and the configuration of the hydroxyl groups and side chain at chiral centers C3 and C20. slideshare.netresearchgate.net The prefixes α and β are used to describe the orientation of substituents relative to the plane of the steroid nucleus. β-substituents are considered to be "above" the plane, while α-substituents are "below" the plane. youtube.com
One of the significant stereoisomers is (3α,5α,20S)-Pregnane-3,17,20-triol. The nomenclature specifies its precise three-dimensional structure:
3α: The hydroxyl group at the C3 position is in the alpha configuration, pointing below the plane of the ring system.
5α: This denotes an A/B trans ring fusion, where the hydrogen at C5 is in the alpha position. This configuration results in a relatively flat, planar molecule. slideshare.netresearchgate.net Steroids with a 5α configuration are often referred to as belonging to the allopregnane series.
20S: This describes the specific stereochemical arrangement at the C20 carbon on the side chain, according to the Cahn-Ingold-Prelog priority rules.
This isomer is a known metabolite of various steroid hormones.
Another important isomer is (3α,5β,20R)-Pregnane-3,17,20-triol. Its stereochemistry differs in key aspects:
3α: The hydroxyl group at C3 is in the alpha configuration, similar to the isomer above.
20R: The stereochemical configuration at the C20 carbon is the opposite of the previously discussed isomer.
A 5α-steroid, with its flatter geometry, will interact differently with metabolic enzymes than a bent 5β-steroid. researchgate.net This specificity governs the pathways through which steroids are synthesized and catabolized. For instance, the enzymes responsible for metabolizing steroid hormones, such as reductases and hydroxylases, are highly stereospecific. nih.gov A particular enzyme may only be able to process a substrate with a 3α-hydroxyl group or a 5β-configuration. This ensures precise control over the levels and activities of various hormones and their metabolites within the body. nih.goveurekaselect.com
The configuration at C20 (S vs. R) further influences how the side chain interacts with enzymes, affecting metabolic processes like oxidation or conjugation, which are crucial for the deactivation and excretion of steroid metabolites. nih.gov Therefore, the specific stereochemistry of each this compound isomer dictates its metabolic fate and biological function, if any.
Data Tables
Table 1: Featured Isomers of this compound
| Isomer Name | A/B Ring Fusion | C3-OH Configuration | C20 Configuration |
| (3α,5α,20S)-Pregnane-3,17,20-triol | trans (5α) | α (alpha) | S |
| (3α,5β,20R)-Pregnane-3,17,20-triol | cis (5β) | α (alpha) | R |
Biosynthetic Pathways and Precursors
Integration within Mammalian Steroidogenesis Pathways
3,17,20-Trihydroxypregnane, particularly the metabolite pregnanetriol (B129160), is not a primary hormonal product but rather a downstream metabolite within the steroidogenic cascade. ontosight.aiontosight.ai Its formation is intrinsically linked to the central pathways that produce progestins, glucocorticoids, and androgens.
The entire steroidogenic pathway in mammals originates from cholesterol, a 27-carbon sterol. genome.jpnih.gov The initial and rate-limiting step in steroid hormone production is the conversion of cholesterol to pregnenolone (B344588). uc.eduoncohemakey.com This process occurs within the mitochondria and is catalyzed by the cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1. genome.jpwikipedia.org This enzymatic reaction involves the removal of a six-carbon side chain from cholesterol, yielding the first C21 steroid, pregnenolone. genome.jpwikipedia.org
Once synthesized, pregnenolone can diffuse from the mitochondria into the smooth endoplasmic reticulum, where it serves as a substrate for the next key enzyme, 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD). uc.edu This enzyme catalyzes a two-fold reaction: the dehydrogenation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the B-ring (Δ5) to the A-ring (Δ4), resulting in the formation of progesterone (B1679170). wikipedia.orgmdpi.com Progesterone is a critical precursor for the synthesis of mineralocorticoids, glucocorticoids, and androgens. nih.govwikipedia.org
The direct precursor for the pathway leading to this compound is 17-hydroxyprogesterone (17-OHP). ontosight.aihmdb.ca 17-OHP is a crucial intermediate steroid hormone, serving as a metabolic branch point. hmdb.ca It is primarily formed from progesterone through the action of the enzyme 17α-hydroxylase (a function of CYP17A1), which adds a hydroxyl group at the C17 position. oncohemakey.comhmdb.ca Alternatively, it can be formed from 17-hydroxypregnenolone via the action of 3β-HSD. hmdb.ca
Studies have identified pregnane-3α,17α,20α-triol as a major urinary metabolite of 17-hydroxyprogesterone. oup.com The quantification of this metabolite is clinically significant, as elevated levels can indicate an increased production of its precursor, 17-hydroxyprogesterone. ontosight.ai This is particularly relevant in assessing the activity of enzymes involved in steroid biosynthesis. ontosight.ai
17-hydroxyprogesterone stands at a crossroads in steroid metabolism, directing biosynthesis toward either glucocorticoids or androgens. nih.govbioscientifica.comoncohemakey.com
Glucocorticoid Pathway: For the synthesis of cortisol, the primary human glucocorticoid, 17-hydroxyprogesterone is hydroxylated at the C21 position by the enzyme 21-hydroxylase (CYP21A2) to form 11-deoxycortisol. Subsequently, 11β-hydroxylase (CYP11B1) adds a hydroxyl group at the C11 position to produce cortisol. genome.jpgenome.jp
Androgen Pathway: Alternatively, 17-hydroxyprogesterone can be converted into C19 androgens. This occurs via the 17,20-lyase activity of the same enzyme that formed it, CYP17A1. wikipedia.orgresearchgate.netnih.gov This reaction cleaves the side chain at C17, yielding androstenedione (B190577), a precursor to testosterone (B1683101) and estrogens. genome.jponcohemakey.com
The formation of this compound represents a metabolic inactivation and excretion pathway for 17-hydroxyprogesterone and its precursors, diverting them from the production of biologically potent glucocorticoids and androgens. oup.com
Enzymatic Biotransformations in Biosynthesis
The synthesis of this compound from its upstream precursors is governed by a series of specific enzymatic reactions catalyzed by members of the cytochrome P450 and hydroxysteroid dehydrogenase superfamilies.
Cytochrome P450 enzymes are a family of monooxygenases critical to steroidogenesis. nih.gov The key enzyme in the context of this compound's precursors is Cytochrome P450 17A1 (CYP17A1). nih.govwikipedia.org Located in the endoplasmic reticulum, CYP17A1 is a bifunctional enzyme possessing two distinct activities: researchgate.netnih.gov
17α-hydroxylase activity: This function is essential for producing glucocorticoids and sex hormones. nih.gov It catalyzes the addition of a hydroxyl group to C17 of pregnenolone and progesterone, converting them into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. oncohemakey.comwikipedia.org The latter, 17-hydroxyprogesterone, is the direct precursor that is metabolized to this compound. hmdb.caoup.com
17,20-lyase activity: This function is required for androgen biosynthesis, cleaving the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to form dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. wikipedia.orgresearchgate.net
For the biosynthetic pathway relevant to this compound, it is the 17α-hydroxylase activity of CYP17A1 that is paramount, as it generates the necessary substrate, 17-hydroxyprogesterone. hmdb.ca
Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the reversible conversion of hydroxyl groups to keto groups on steroid molecules. mdpi.com Several HSDs are involved in the pathway leading to this compound.
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the formation of all major classes of steroid hormones, including progesterone. mdpi.com It converts Δ5-3β-hydroxysteroids (like pregnenolone) into Δ4-3-ketosteroids (like progesterone), which can then be acted upon by CYP17A1. uc.eduwikipedia.org
Reductases and other HSDs: The conversion of 17-hydroxyprogesterone to pregnane-3α,17α,20α-triol involves several reductive steps. This includes the reduction of the A-ring double bond by 5α- or 5β-reductase, and the reduction of the ketone groups at positions C3 and C20. These reductions are catalyzed by specific HSDs, often belonging to the aldo-keto reductase (AKR) superfamily. genome.jpnih.gov For instance, 20α-HSD (encoded by genes like AKR1C1) can reduce the 20-keto group, and 3α-HSD (which can be catalyzed by enzymes like AKR1C2 and AKR1C4) reduces the 3-keto group, leading to the final trihydroxypregnane structure. genome.jpnih.govnih.gov
Data Tables
Table 1: Key Enzymes in the Biosynthesis of this compound Precursors
| Enzyme Name (Abbreviation) | Gene Name | Substrate(s) | Product(s) | Role in Pathway |
| Cholesterol Side-Chain Cleavage Enzyme (P450scc) | CYP11A1 | Cholesterol | Pregnenolone | Initiates all steroid biosynthesis. genome.jpwikipedia.org |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | HSD3B | Pregnenolone, 17-Hydroxypregnenolone | Progesterone, 17-Hydroxyprogesterone | Forms Δ4-ketosteroids, including a key precursor. uc.edumdpi.com |
| 17α-Hydroxylase/17,20-Lyase (P450c17) | CYP17A1 | Progesterone, Pregnenolone | 17-Hydroxyprogesterone, 17-Hydroxypregnenolone | Adds the C17 hydroxyl group to form the direct precursor to this compound. hmdb.cawikipedia.org |
| 20α-Hydroxysteroid Dehydrogenase (20α-HSD) | AKR1C1 | 17-Hydroxyprogesterone metabolites | 20α-hydroxy metabolites | Reduces the C20 keto group. nih.gov |
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | AKR1C2, AKR1C4 | Dihydro-metabolites of 17-OHP | 3α-hydroxy metabolites | Reduces the C3 keto group. genome.jpnih.gov |
Reductase Activities (e.g., 5α-reductase, 5β-reductase)
The saturation of the double bond at the C4-C5 position of the steroid A-ring is a critical step in the biosynthesis of many biologically active steroids. This reaction is catalyzed by reductases, primarily 5α-reductase and 5β-reductase, which lead to the formation of steroids with distinct three-dimensional structures and biological functions.
5α-Reductase: This enzyme is a key player in the "backdoor" pathway of androgen synthesis. researchgate.netwikipedia.org It catalyzes the reduction of the C4-5 double bond of testosterone to form the potent androgen dihydrotestosterone (B1667394) (DHT). wikipedia.org In the backdoor pathway, 5α-reductase acts on 17α-hydroxyprogesterone (17-OHP) to produce 17α-hydroxyallopregnanolone. researchgate.net This pathway is particularly active during infancy. researchgate.net The enzyme 5α-reductase type 2 (SRD5A2) is crucial for this conversion in genital skin. plos.org The backdoor pathway provides an alternative route to DHT synthesis that bypasses testosterone and androstenedione. wikipedia.org This pathway is significant in certain physiological and pathological states, such as 21-hydroxylase deficiency. researchgate.netnih.gov
5β-Reductase (AKR1D1): This enzyme, also known as aldo-keto reductase 1D1, catalyzes the formation of 5β-reduced steroids. bioscientifica.comportlandpress.com This reaction introduces a 90° bend at the junction of the A and B rings of the steroid nucleus, creating a non-planar structure. portlandpress.comnih.gov This structural alteration significantly impacts the biological activity of the steroid. portlandpress.com 5β-reductase is highly expressed in the liver and is involved in the inactivation of steroid hormones and the biosynthesis of bile acids. bioscientifica.comportlandpress.com The enzyme acts on various steroid substrates, including glucocorticoids and androgens. bioscientifica.com The formation of 5β-reduced steroids like 3α,17α,20α-trihydroxy-5β-pregnane has been identified in various species. nih.gov Genetic deficiencies in AKR1D1 can lead to bile acid deficiency. mdpi.com
Table 1: Comparison of 5α-Reductase and 5β-Reductase Activities
| Feature | 5α-Reductase | 5β-Reductase (AKR1D1) |
|---|---|---|
| Product Stereochemistry | A/B trans ring junction (planar) nih.gov | A/B cis ring junction (bent) portlandpress.comnih.gov |
| Primary Function | Activation of testosterone to DHT wikipedia.org | Inactivation of steroid hormones, bile acid synthesis bioscientifica.comportlandpress.com |
| Key Substrates | Testosterone, 17α-hydroxyprogesterone researchgate.netwikipedia.org | Progesterone, 17α-hydroxyprogesterone, Cortisol, Aldosterone (B195564) wikipedia.orgportlandpress.com |
| Pathway Association | "Backdoor" pathway of androgen synthesis researchgate.netwikipedia.org | Steroid hormone catabolism, Bile acid synthesis portlandpress.com |
| Tissue Expression | Prostate, seminal vesicles, skin, hair follicles, liver, brain wikipedia.org | Primarily liver bioscientifica.com |
Exploration of Alternative or "Backdoor" Steroidogenic Routes
The classical pathway of androgen synthesis proceeds from cholesterol through progesterone and 17α-hydroxyprogesterone to androstenedione and then testosterone. However, alternative or "backdoor" pathways provide a route to potent androgens like dihydrotestosterone (DHT) that bypasses the conventional intermediates. wikipedia.orgnih.gov
These backdoor routes are particularly relevant in certain developmental stages and in congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. researchgate.netnih.gov In these situations, precursors like 17α-hydroxyprogesterone accumulate and are shunted into the backdoor pathway. researchgate.net
The key initial step in the most recognized backdoor pathway is the 5α-reduction of 17α-hydroxyprogesterone by 5α-reductase. researchgate.netplos.org This is followed by the action of 3α-hydroxysteroid dehydrogenases (AKR1C2 and AKR1C4) to form 17OH-allopregnanolone. plos.orgresearchgate.net Subsequent enzymatic steps, including the 17,20-lyase activity of CYP17A1, lead to the formation of androsterone (B159326) and ultimately DHT. researchgate.netnih.gov The activity of 5α-reductase acts as a gatekeeper for this pathway. researchgate.net
The existence of these alternative pathways highlights the complexity of steroid metabolism and the potential for the formation of various steroid intermediates, including different isomers of this compound. For instance, studies in marine flatfish have identified 3β,17α,20α-trihydroxy-5β-pregnane as a significant steroid metabolite. nih.govnih.gov
Table 2: Key Enzymes and Intermediates in the Backdoor Pathway
| Enzyme | Intermediate Formed | Reference |
|---|---|---|
| 5α-reductase (SRD5A1/SRD5A2) | 17α-hydroxyallopregnanolone | researchgate.netplos.org |
| 3α-hydroxysteroid dehydrogenase (AKR1C2/AKR1C4) | 17OH-allopregnanolone | plos.orgresearchgate.net |
| 17,20-lyase (CYP17A1) | Androsterone | researchgate.netnih.gov |
Metabolic Transformations and Catabolism
Enzymatic Modifications and Conjugation Processes
The enzymatic machinery of the body, particularly in the liver, subjects 3,17,20-Trihydroxypregnane and its precursors to reductive, oxidative, and conjugation reactions. nih.govnih.govnih.gov
The formation of this compound (pregnanetriol) is itself a product of reductive metabolism. Its precursor, 17-hydroxyprogesterone, undergoes reduction to form pregnanetriol (B129160). ontosight.airupahealth.com This is part of a broader metabolic strategy for steroids that includes the reduction of keto groups and double bonds. nih.gov
Key reductive processes include:
20-Reduction : The keto group at carbon 20 of precursor steroids can be reduced to a hydroxyl group, with either α- or β-stereochemistry. nih.gov
3-Keto-Δ4 Motif Reduction : A common reaction in steroid metabolism is the reduction of the double bond at C4-C5 and the ketone at C-3. nih.gov 5β-Reductase is a key enzyme that catalyzes the formation of 5β-reduced metabolites from various steroid precursors. hmdb.ca
Hydroxysteroid Dehydrogenases (HSDs) : Members of the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies catalyze the reversible interconversion between hydroxy and keto groups, playing a crucial role in modulating steroid activity. nih.govbham.ac.uk
While primarily a product of reduction, this compound can undergo oxidative reactions. Laboratory methods for its quantification often rely on chemical oxidation. For instance, treatment with sodium metaperiodate oxidizes pregnanetriol to aetiocholanolone, and sodium bismuthate has also been used for oxidation. oup.combioscientifica.com In a specific chemical procedure, pyridinium (B92312) chlorochromate (PCC) was shown to oxidize this compound, resulting in the cleavage of the side chain to form 3,17-androstanedione. thieme-connect.com
In biological systems, oxidative metabolism of steroids is typically mediated by Cytochrome P450 (CYP) enzymes, which introduce hydroxyl groups at various positions on the steroid nucleus. nih.gov For related steroid metabolites, further hydroxylation, particularly at the C-6 position, has been observed as a prominent metabolic pathway. nih.gov
To facilitate elimination, this compound and its metabolites undergo Phase 2 conjugation reactions, which significantly increase their water solubility. nih.govresearchgate.net The primary conjugation process is glucuronidation.
Glucuronidation : This process attaches a glucuronic acid molecule to one of the hydroxyl groups of the steroid. The resulting glucuronide conjugates are highly water-soluble and are readily excreted by the kidneys into the urine. drugbank.comsmolecule.comfrontiersin.org The presence of pregnanetriol glucuronides in urine is well-established, as laboratory analysis often requires an initial hydrolysis step using the enzyme β-glucuronidase to cleave the conjugate before measurement. bioscientifica.comcloudfront.net
Sulfation : In addition to glucuronidation, steroids can also be conjugated with sulfate (B86663) groups. researchgate.netdrugbank.com The glucuronide and sulfate conjugates of progesterone (B1679170) metabolites are excreted in both urine and bile. drugbank.com
| Metabolic Process | Enzyme Class/Reagent | Substrate | Product | Reference |
|---|---|---|---|---|
| Reductive Metabolism | Reductases (e.g., 5β-reductase), HSDs | 17-Hydroxyprogesterone | This compound | ontosight.airupahealth.comhmdb.ca |
| Oxidative Metabolism | Pyridinium Chlorochromate (PCC) | This compound | 3,17-Androstanedione | thieme-connect.com |
| Conjugation | UDP-Glucuronosyltransferases (UGTs) | This compound | Pregnanetriol Glucuronide | drugbank.comfrontiersin.org |
| Conjugation | Sulfotransferases (SULTs) | This compound | Pregnanetriol Sulfate | researchgate.netdrugbank.com |
Metabolite Interconversion and Epimerization Mechanisms
The stereochemistry of this compound is critical to its function and metabolism, with different spatial arrangements of the hydroxyl groups, known as epimers, being recognized. ontosight.aiontosight.ai The body possesses enzymatic mechanisms to interconvert these forms.
A key transformation is the interconversion between hydroxyl and keto groups at various positions, catalyzed by HSDs. nih.govbham.ac.uk More specifically, evidence from related corticosteroid metabolism suggests the existence of an epimerase that can directly interconvert 20α- and 20β-hydroxy epimers. oup.com This inversion at C-20 occurs without the transient formation of a 20-keto intermediate. oup.com The proposed mechanism involves the enzymatic transfer of a proton to form an enediol intermediate, which allows for the inversion of the stereocenter before the proton is returned. oup.com This highlights a sophisticated level of control over steroid structure and function.
| Isomer Name | Stereochemical Configuration | Significance | Reference |
|---|---|---|---|
| Pregnanetriol | (3α,5β,20S) | A biologically significant isomer involved in various physiological processes. | ontosight.ai |
| Pregnanetriol | (3α,5β,20R) | An isomer relevant in medical and biological contexts for diagnosing steroid hormone imbalances. | ontosight.ai |
| 5β-pregnane-3α,17α,20α-triol | (3α,5β,17α,20α) | A commonly measured inactive metabolite of progesterone. | rupahealth.comnih.gov |
Comparative Metabolic Studies Across Biological Models
While the fundamental pathways of steroid metabolism are conserved, comparative studies reveal nuances in enzyme activity and metabolite profiles across different biological systems.
The liver is the principal site for the metabolic clearance of steroids in mammals. nih.govnih.govechemi.com While the initial conversion of precursors like 17-hydroxyprogesterone to this compound occurs largely in the adrenal glands, subsequent metabolic transformations are predominantly hepatic. ontosight.airupahealth.com
In mammalian systems, including humans and rabbits, the liver efficiently carries out both Phase 1 (reduction, oxidation) and Phase 2 (conjugation) reactions. nih.govnih.govfrontiersin.org Studies using human liver cells (hepatocytes) confirm that progesterone metabolites, including pregnanetriol, are converted into their glucuronide forms within the liver. frontiersin.org The use of beef and rat liver enzymes in laboratory research further underscores the conserved role of the liver in steroid metabolism, particularly in the reduction and conjugation pathways. cloudfront.netumn.edu The high concentration of UGT enzymes in the liver ensures the efficient inactivation and solubilization of this compound, preparing it for final excretion via the kidneys. drugbank.comfrontiersin.org
| Metabolic Phase | Key Process in Liver | Enzymes Involved | Outcome | Reference |
|---|---|---|---|---|
| Phase 1 | Reduction/Interconversion | Reductases, Hydroxysteroid Dehydrogenases (HSDs) | Modification of steroid structure (e.g., interconversion of keto/hydroxy groups). | nih.govumn.edu |
| Phase 1 | Oxidation | Cytochrome P450 (CYP) enzymes | Hydroxylation of the steroid nucleus. | nih.gov |
| Phase 2 | Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | Formation of water-soluble glucuronide conjugates for excretion. | frontiersin.org |
| Phase 2 | Sulfation | Sulfotransferases (SULTs) | Formation of water-soluble sulfate conjugates for excretion. | drugbank.com |
Metabolic Profiles in Other Vertebrate Species (e.g., Marine Flatfish)
The metabolism of pregnane (B1235032) derivatives in marine flatfish is an area of ongoing research, with studies often focusing on the broader aspects of steroid hormone regulation and the impact of environmental xenobiotics. While specific metabolic profiles for this compound are not extensively detailed in the current scientific literature, research on species such as the Senegalese sole (Solea senegalensis) and the plaice (Pleuronectes platessa) provides valuable insights into the potential metabolic pathways.
The pregnane X receptor (PXR), a key regulator of xenobiotic and endogenous compound metabolism, has been identified and characterized in the Senegalese sole. nih.govdntb.gov.uamdpi.com This nuclear receptor is activated by a variety of ligands, including steroids, and subsequently regulates the expression of genes encoding metabolic enzymes, such as those from the cytochrome P450 (CYP) superfamily. researchgate.netcsic.es The expression of PXR in the liver, intestine, and other tissues of the Senegalese sole suggests a capacity for extensive metabolism of steroid compounds. researchgate.net Studies have shown that exposure of this flatfish species to various drugs can alter the expression of PXR and associated metabolic enzymes, indicating a responsive system for handling foreign and endogenous molecules. csic.es
Research on the reproductive physiology of the Senegalese sole has identified several endogenous steroids, including androgens, estrogens, and progestins. researchgate.netnih.govacs.orgacs.org The levels of these hormones are tightly regulated, implying the presence of active metabolic and catabolic pathways to control their concentrations. nih.gov While these studies focus on the parent hormones, they lay the groundwork for understanding the biotransformation of related pregnane structures.
More directly relevant is the identification of specific pregnane metabolites in the plaice. In vitro incubation of ovarian tissue from plaice with 17α-hydroxyprogesterone resulted in the production of several metabolites. nih.gov These included 17α,21-dihydroxy-4-pregnene-3,20-dione (11-deoxycortisol) and its 5β-reduced derivative, 17α,21-dihydroxy-5β-pregnane-3,20-dione. nih.gov Furthermore, the study identified 3α,17α-dihydroxy-5β-pregnan-20-one in plasma and ovarian incubates. nih.gov The presence of these hydroxylated and reduced pregnane derivatives indicates that key metabolic steps, such as hydroxylation and reduction of the A-ring, occur in this marine flatfish. nih.gov These pathways are crucial for altering the biological activity and facilitating the excretion of steroid compounds.
While a definitive metabolic map for this compound in marine flatfish is yet to be established, the existing evidence points towards a system capable of hydroxylation, reduction, and conjugation of pregnane-based steroids. The specific enzymes and the resulting metabolites from this compound would likely involve the PXR-regulated pathways and enzymes similar to those identified for other endogenous and xenobiotic steroids.
Table 1: Identified Pregnane Metabolites in Marine Flatfish (Pleuronectes platessa)
| Precursor | Metabolite | Sample Type |
|---|---|---|
| 17α-Hydroxyprogesterone | 17α,21-Dihydroxy-4-pregnene-3,20-dione | Ovarian Incubate |
| 17α-Hydroxyprogesterone | 17α,21-Dihydroxy-5β-pregnane-3,20-dione | Ovarian Incubate |
Microbial Transformations (e.g., Rhizopus species)
The microbial transformation of steroids is a well-established field, with filamentous fungi of the genus Rhizopus being particularly renowned for their ability to introduce hydroxyl groups into the steroid nucleus with high regio- and stereoselectivity. orientjchem.orgacs.org These biotransformations are of significant industrial importance, providing efficient routes to key intermediates for the synthesis of corticosteroid drugs. orientjchem.orgacs.org
Rhizopus species, most notably Rhizopus arrhizus and Rhizopus nigricans, are known for their potent 11α-hydroxylating capabilities on a wide range of steroid substrates, including those of the pregnane series. acs.orgnih.govthieme-connect.de The hydroxylation of progesterone to 11α-hydroxyprogesterone is a classic example of this type of transformation. acs.orgmdpi.com This reaction is a cornerstone in the industrial production of corticosteroids. mdpi.com
Beyond the principal 11α-hydroxylation, Rhizopus species can catalyze other metabolic reactions on pregnane skeletons. Studies have documented hydroxylations at various other positions. For example, the incubation of 3β-hydroxy-5α-pregnan-20-one with Rhizopus nigricans has been shown to result in hydroxylation at the 7β-position. rsc.org Similarly, transformations of other pregnane derivatives by Rhizopus have yielded a variety of hydroxylated products, demonstrating the versatility of their enzymatic machinery. rsc.orgbenthamdirect.com
The enzymatic basis for these transformations has been elucidated, with the identification of specific cytochrome P450 enzymes. In Rhizopus oryzae, a steroid 11α-hydroxylase has been identified and characterized, providing a molecular understanding of this key bioconversion. mdpi.com
The transformation of pregnane steroids by Rhizopus is not limited to simple hydroxylation. Other reactions such as the reduction of keto groups have also been observed. The specific metabolites formed are highly dependent on the substrate structure and the particular strain of Rhizopus used. A review of the biotransformation of various pregnane steroids by Rhizopus arrhizus highlights a range of reactions including hydroxylation, epoxidation, and reduction. benthamdirect.com
Table 2: Examples of Pregnane Transformations by Rhizopus Species
| Substrate | Rhizopus Species | Major Product(s) |
|---|---|---|
| Progesterone | R. nigricans, R. arrhizus | 11α-Hydroxyprogesterone |
| 3β-Hydroxy-5α-pregnan-20-one | R. nigricans | 7β,11α-Dihydroxy-5α-pregnan-20-one |
| 5α-Pregnane-3,20-dione | R. nigricans | 11α-Hydroxy-5α-pregnane-3,20-dione |
Synthetic Methodologies in Research
Chemical Synthesis Approaches
Chemical synthesis provides a versatile platform for producing 3,17,20-trihydroxypregnane and its analogues, allowing for precise control over the molecular architecture.
The creation of complex molecules like this compound often requires multi-step synthesis, where each step builds upon the last to achieve the target structure. These strategies can be intricate, demanding careful planning and execution to manage functional groups and stereochemistry.
A notable example is the synthesis of pregnane-3,17α,20-triols with unsaturation at various positions, which have been identified as potential steroid metabolites. researchgate.net Starting from 17α-hydroxypregnenolone diacetate, researchers have successfully synthesized 13 different unsaturated C21 triols through four distinct routes, each involving one to four steps. researchgate.net These methods were designed to be highly regio- and stereoselective to prevent unwanted side reactions like olefin isomerization and deoxygenation at the 17-position. researchgate.net
Another approach describes the optimization of the synthesis of 3α,6α,17α-trihydroxy-5β-pregnan-20-one from 3α,6α-dihydroxy-5β-pregnan-20-one. nih.gov This process involves a sequence of acetylenolization, epoxidation, and epoxide ring-opening reactions. nih.gov The study also investigated the impact of temperature on the final hydrolysis step. nih.gov
The synthesis of 3β,12β,14α-trihydroxypregnan-20-one was achieved through the sequential oxidation and reduction of 3β,12β-diacetoxy-20-ethylenedioxypregnan-14-ene, a derivative of hecogenin. iucr.org
Table 1: Examples of Multi-Step Synthesis Strategies for Pregnane (B1235032) Derivatives
| Starting Material | Target Compound/Intermediate | Key Reactions | Reference |
|---|---|---|---|
| 17α-hydroxypregnenolone diacetate | Unsaturated pregnane-3,17α,20-triols | Regio- and stereoselective transformations | researchgate.net |
| 3α,6α-dihydroxy-5β-pregnan-20-one | 3α,6α,17α-trihydroxy-5β-pregnan-20-one | Acetylenolization, epoxidation, ring opening | nih.gov |
The synthesis of derivatives and analogues of this compound is essential for structure-activity relationship (SAR) studies and for developing new therapeutic agents. By systematically modifying the core structure, researchers can investigate how specific functional groups and stereochemical configurations influence biological activity.
For instance, the synthesis of various unsaturated C21 triols serves as a library of reference standards to study adrenal steroid production in certain metabolic disorders. researchgate.net The full characterization of these compounds and their synthetic precursors using nuclear magnetic resonance (NMR) spectroscopy has been crucial. researchgate.net
The preparation of metabolites of 3-ketodesogestrel, a synthetic progestogen, has been accomplished through both microbial transformation and chemical synthesis. nih.gov Chemical methods employed included Birch reduction, reduction with sodium borohydride, and dehydrogenation with cupric-II bromide. nih.gov These efforts highlight the challenges in chemical synthesis and sometimes favor microbial procedures for specific transformations. nih.gov
The derivatization of steroids is a broad field, with modifications aimed at producing a wide range of pharmacological compounds. researchgate.net
Chemoenzymatic and Biocatalytic Synthesis
Chemoenzymatic and biocatalytic approaches leverage the high selectivity and efficiency of enzymes and microorganisms to perform challenging chemical transformations on steroid scaffolds. These methods often operate under mild conditions, reducing the need for harsh reagents and complex purification steps. mdpi.com
Microorganisms possess a diverse array of enzymes capable of modifying steroids at positions that are often difficult to access through traditional chemical synthesis. tandfonline.com This makes microbial biotransformation a powerful tool for producing novel steroid derivatives. nih.gov
Fungi of the genus Rhizopus have been used for the 11-oxygenation of steroids. For example, Rhizopus nigricans can convert Reichstein's Compound S into its 11-epimer and a small amount of 11α,17α,21-trihydroxypregnane-3,20-dione. researchgate.net Rhizopus arrhizus acting on the same substrate produces 6β,17α,21-trihydroxy-4-pregnene-3,20-dione in good yield. researchgate.net
The fungus Cephalosporium aphidicola has been utilized to hydroxylate pregnane steroids. tandfonline.com Fermentation of pregnane with this fungus yielded 3β-hydroxypregnane and 3β,6β,11α-trihydroxypregnane. tandfonline.com When 3β-hydroxypregnane was used as the substrate, the fermentation produced 6β,11α-dihydroxypregn-3,20-dione, 3β,6β,15α-trihydroxypregn-20-one, and 3β,5α,11α-trihydroxypregn-20-one. tandfonline.com
Microbial reactions have also been instrumental in preparing metabolites of 3-ketodesogestrel. nih.gov Clostridium paraputrificum transformed this compound into its 5β-dihydro and tetrahydro metabolites, while Mycobacterium smegmatis produced metabolites of the 5α-series. nih.gov Furthermore, Rhodococcus rhodochrous was used for 1-dehydrogenation to create an aromatized analogue. nih.gov
Table 2: Examples of Microbial Transformations of Steroids
| Microorganism | Substrate | Product(s) | Reference |
|---|---|---|---|
| Rhizopus nigricans | Reichstein's Compound S | 11-epimer of Compound F, 11α,17α,21-trihydroxypregnane-3,20-dione | researchgate.net |
| Rhizopus arrhizus | Reichstein's Compound S | 6β,17α,21-trihydroxy-4-pregnene-3,20-dione | researchgate.net |
| Cephalosporium aphidicola | Pregnane | 3β-hydroxypregnane, 3β,6β,11α-trihydroxypregnane | tandfonline.com |
| Cephalosporium aphidicola | 3β-hydroxypregnane | 6β,11α-dihydroxypregn-3,20-dione, 3β,6β,15α-trihydroxypregn-20-one, 3β,5α,11α-trihydroxypregn-20-one | tandfonline.com |
| Clostridium paraputrificum | 3-ketodesogestrel | 5β-dihydro and tetrahydro metabolites | nih.gov |
| Mycobacterium smegmatis | 3-ketodesogestrel | 5α-series metabolites | nih.gov |
The use of isolated enzymes offers even greater precision in the synthesis of specific stereoisomers of this compound and related compounds. Chemoenzymatic strategies combine the advantages of chemical synthesis with the stereoselectivity of enzymatic catalysis. nih.gov
For example, 20α-hydroxysteroid dehydrogenase is a key enzyme found in the ovaries of the dab (Limanda limanda). nih.gov In vitro incubation of pregnenolone (B344588) or 17α-hydroxyprogesterone with dab ovarian fragments led to the identification of several steroids, including 3β,17α,20α-trihydroxy-5β-pregnane and 3α,17α,20α-trihydroxy-5β-pregnane. nih.gov
Enzyme-mediated synthesis is a growing field with applications beyond steroid chemistry. For instance, phospholipase D has been used for the synthesis of two diastereoisomeric forms of phosphatidylglycerol. rsc.org When the enzyme from Streptomyces is used, the initially formed products can be further transformed into diphosphatidylglycerol. rsc.org
Advanced Analytical Research Methodologies
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental analytical technique used to separate a sample into its individual components. libretexts.org This separation is based on the differential interactions of the sample components with a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas that moves through the stationary phase). libretexts.org
Gas chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds. However, the direct analysis of corticosteroids and their metabolites like 3,17,20-Trihydroxypregnane by GC is problematic due to their low volatility and the thermal instability of the hydroxyacetone (B41140) side chain. core.ac.uk To overcome these challenges, a derivatization step is necessary before GC analysis. This process modifies the native structure to increase volatility and thermal stability. core.ac.uk
A common strategy is the formation of trimethylsilyl (B98337) (TMS) ether derivatives. core.ac.uk This derivatization, often combined with ethyloxime formation, allows for the successful separation and analysis of various steroid metabolites. researchgate.net The GC method, frequently coupled with a mass spectrometry detector (GC-MS), provides excellent separation and allows for the reliable diagnosis and study of steroid profiles in various biological samples. core.ac.ukresearchgate.net The oven temperature is programmed to increase gradually, ensuring the separation of different compounds based on their boiling points and interaction with the column. d-nb.info
Table 1: Typical Parameters for GC Analysis of Steroid Derivatives
| Parameter | Description | Reference |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | core.ac.uk |
| Derivatization | Formation of trimethylsilyl (TMS) ethers to increase volatility and thermal stability. | core.ac.uk |
| Column | Capillary column for high-resolution separation. | researchgate.net |
| Ionization | Electron Impact (EI) ionization is commonly used. | core.ac.uk |
| Detector | Mass Spectrometer (e.g., Quadrupole) for identification and quantification. | core.ac.uk |
| Application | Screening and confirmation of endogenous steroid metabolites in urine and other biological fluids. | core.ac.ukresearchgate.net |
Liquid Chromatography (LC) Applications
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like pregnane (B1235032) derivatives. nih.govrsc.org LC separates components based on their polarity relative to the stationary and mobile phases. libretexts.org
Two primary modes are used:
Normal-Phase Chromatography: Employs a polar stationary phase (e.g., silica) and a non-polar mobile phase. In this mode, less polar compounds elute first. libretexts.org
Reversed-Phase Chromatography: This is the more common method for steroid analysis. It uses a non-polar stationary phase (e.g., C18 or RP-18) and a polar mobile phase (e.g., a mixture of water with methanol (B129727) or acetonitrile). libretexts.orgnih.gov More polar compounds elute from the column first.
In research, pregnane compounds have been successfully isolated and purified from extracts using chromatographic methods over silica (B1680970) gel followed by further purification on reversed-phase (RP-18) columns. researchgate.net The choice of mobile phase, often a gradient where the solvent composition changes over time, is optimized to achieve the best separation of the target analytes. edqm.eu
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's weight and the elucidation of its structure. rsc.org It offers extremely high sensitivity and is often coupled with a chromatographic system (GC-MS or LC-MS) for comprehensive analysis. rsc.org
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a core technology in modern analytical laboratories for steroid analysis. nih.gov This technique provides unparalleled specificity and sensitivity, facilitating the simultaneous quantification of multiple low-molecular-weight metabolites in complex biological specimens like blood or urine. nih.govnih.gov
The process involves several key steps:
Separation: HPLC separates the target analyte (e.g., this compound) from other matrix components. ca.gov
Ionization: The separated analyte is ionized, typically using a soft ionization technique like Electrospray Ionization (ESI), which keeps the molecule intact. ca.gov
Mass Analysis: The ionized molecules enter the tandem mass spectrometer, which consists of multiple quadrupoles. In the first quadrupole, a specific precursor ion (corresponding to the mass of the analyte) is selected. This ion is then fragmented in a collision cell, and specific product ions are selected in the final quadrupole before reaching the detector. ca.gov
This process, known as Multiple Reaction Monitoring (MRM) or Dynamic MRM (dMRM), ensures that only the specific analyte of interest is detected, significantly improving analytical specificity and reducing false-positive results compared to other methods. nih.govca.gov
Table 2: Key Features of LC-MS/MS Analysis for Steroids
| Feature | Description | Reference |
| Separation | Reversed-phase HPLC (e.g., C18 column). | ca.govmdpi.com |
| Ionization | Electrospray Ionization (ESI), often in positive or negative mode depending on the analyte. | nih.gov |
| Detection Mode | Dynamic Multiple Reaction Monitoring (dMRM) for high specificity and sensitivity. | ca.gov |
| Advantage | High specificity reduces interferences from structurally similar compounds, leading to more accurate quantification. | nih.gov |
| Application | Definitive quantification of steroid hormones and their metabolites in clinical and research settings. | nih.govnih.gov |
Applications of Isotope-Labeled Compounds (e.g., Double Isotope Derivative Methods)
For the most accurate quantification in mass spectrometry, stable isotope-labeled internal standards are employed. nih.gov These standards are synthetic versions of the analyte where one or more atoms (like Hydrogen, Carbon, or Nitrogen) have been replaced with a heavier isotope (e.g., Deuterium ²H, or Carbon-13, ¹³C). nih.govevitachem.com
These isotope-labeled compounds, such as a deuterated pregnane derivative, are chemically identical to the target analyte and behave identically during sample preparation, chromatography, and ionization. nih.govevitachem.com However, they are distinguishable by the mass spectrometer due to their higher mass. By adding a known amount of the labeled standard to a sample before analysis, it acts as an internal reference. The ratio of the signal from the natural "light" analyte to the "heavy" labeled standard allows for precise correction for any sample loss during extraction or for variations in instrument response, leading to highly accurate and reliable quantification. nih.gov This approach is a cornerstone of quantitative proteomics and metabolomics. nih.gov
Spectroscopic Methods for Compound Characterization
Once a compound is isolated, spectroscopic methods are used to confirm its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Data from 2D NMR experiments can show how different atoms are connected, allowing for the complete structural assignment of complex molecules like pregnane steroids. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a trihydroxypregnane, characteristic absorption bands would be observed for the hydroxyl (-OH) groups and for the carbon-hydrogen bonds of the steroid skeleton. For example, a related compound, 2α,3α,20-trihydroxy-16β-acetoxy-20(R)-pregnane, shows a strong absorption at 3422 cm⁻¹, which is characteristic of the O-H stretch. researchgate.net
High-Resolution Mass Spectrometry (HR-ESI-MS): This technique provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound with high confidence. researchgate.net
Table 3: Spectroscopic Data for a Representative Trihydroxypregnane Derivative (2α,3α,20-trihydroxy-16β-acetoxy-20(R)-pregnane) researchgate.net
| Atom Position | ¹³C NMR Chemical Shift (δ) | ¹H NMR Chemical Shift (δ, multiplicity, J in Hz) |
| 1 | 42.1 | 1.63 (1H, m), 1.28 (1H, m) |
| 2 | 70.4 | 3.65 (1H, ddd, 12.1, 4.3, 3.3) |
| 3 | 71.0 | 3.87 (1H, brs) |
| 4 | 36.2 | 1.46-1.52 (2H, m) |
| 5 | 40.0 | 1.53 (1H, m) |
| IR Data (KBr, cm⁻¹) | 3422 (O-H), 2937, 1712 (C=O), 1267, 1047 | |
| HR-ESI-MS (m/z) | 417.2617 [M+Na]⁺ (Calculated for C₂₃H₃₈O₅Na: 417.2617) |
Method Validation and Quality Control in Research Assays
The rigorous validation of analytical methods is a cornerstone of reliable scientific research, ensuring that the data generated for a specific analyte, such as this compound, is accurate, precise, and reproducible. Method validation establishes through documented evidence that an analytical procedure is fit for its intended purpose. In the context of research assays for this compound, this involves a comprehensive evaluation of several performance characteristics. While specific validation data for this compound is not extensively published, the validation parameters can be understood from methodologies applied to structurally similar urinary steroids, such as pregnanetriol (B129160) and pregnanediol, often analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key parameters assessed during method validation include linearity, accuracy, precision (encompassing repeatability and intermediate precision), and the establishment of quality control (QC) protocols. These evaluations are crucial for both qualitative identification and quantitative measurement of this compound in biological matrices.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of standards of known concentrations. The relationship between concentration and the instrument's response is then plotted, and a linear regression analysis is performed. A high correlation coefficient (R²) is indicative of a strong linear relationship. For urinary steroid profiling, including compounds analogous to this compound, a correlation coefficient of >0.99 is generally considered acceptable. researchgate.net
Accuracy refers to the closeness of the mean of a set of measurements to the actual or true value of the analyte in the sample. It is often determined by performing recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix (e.g., steroid-free urine) and then analyzed. The percentage of the spiked analyte that is detected by the assay represents the recovery. Acceptable recovery values typically range from 85% to 115%. For instance, a study on urinary steroid profiling demonstrated recoveries for various steroids to be in the range of 89% to 112%. rug.nl
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean. Precision is assessed at two levels:
Repeatability (Intra-assay precision): This measures the precision under the same operating conditions over a short interval of time.
Intermediate precision (Inter-assay precision): This expresses the variation within a single laboratory, but with different operators, on different days, or with different equipment.
For urinary steroid analysis, intra-assay CVs are often expected to be below 10-15%, and inter-assay CVs below 15-20%, depending on the concentration of the analyte. endocrine-abstracts.orgnih.gov
Quality Control (QC) in research assays involves the routine use of QC samples to monitor the performance of the analytical method. These are typically samples with known concentrations of the analyte (low, medium, and high) that are analyzed alongside the unknown samples in each analytical run. The results from the QC samples are plotted on control charts to ensure that the method remains within acceptable limits of accuracy and precision over time. This ongoing monitoring provides confidence in the reliability of the results generated for the unknown samples.
The following tables present representative data from studies on related steroid hormones, illustrating the typical performance characteristics of validated analytical methods.
Table 1: Representative Linearity and Sensitivity Data for Steroid Assays
This table is a composite representation based on typical findings in steroid analysis literature and does not represent data for a single specific study.
| Parameter | Typical Value | Reference |
| Linear Range | 0.5 - 3000 ng/mL | endocrine-abstracts.orgpostersessiononline.eu |
| Correlation Coefficient (R²) | > 0.99 | researchgate.net |
| Limit of Detection (LOD) | 0.03 - 90 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | endocrine-abstracts.orgpostersessiononline.eu |
Table 2: Representative Accuracy and Precision Data for Steroid Assays
This table is a composite representation based on typical findings in steroid analysis literature and does not represent data for a single specific study.
| Parameter | Typical Value | Reference |
| Accuracy (Recovery) | 89% - 112% | rug.nl |
| Intra-assay Precision (CV) | < 15% | endocrine-abstracts.org |
| Inter-assay Precision (CV) | < 15% | endocrine-abstracts.org |
Q & A
Q. What are the recommended safety protocols for handling 3,17,20-Trihydroxypregnane in laboratory settings?
- Methodological Answer : Handling requires adherence to OSHA and NIH guidelines for steroid derivatives. Use tightly sealed goggles and impermeable gloves (nitrile or neoprene recommended) to avoid skin/eye contact . Conduct experiments in a well-ventilated fume hood to minimize inhalation risks. For spills, use inert absorbents (e.g., vermiculite) and avoid generating dust . Preclinical studies must follow NIH reporting standards, including detailed documentation of exposure controls and emergency procedures .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve hydroxyl and methylene groups, with deuterated DMSO as a solvent for solubility .
-
High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with a methanol/water gradient (70:30 to 90:10) for purity analysis, referencing retention times against known standards .
-
Mass Spectrometry (MS) : ESI-MS in positive ion mode (m/z 336.5 for [M+H]) confirms molecular weight and fragmentation patterns .
Analytical Parameter Method Key Observations Reference Melting Point DSC 216.4–218.5°C LogP (Partition Coeff.) Calculated 4.59 (hydrophobic)
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across preclinical models?
- Methodological Answer : Discrepancies often arise from variations in animal models (e.g., 5α- vs. 5β-pregnane derivatives) or dosing regimens. To address this:
- Standardize Models : Use NIH-recommended species (e.g., Sprague-Dawley rats) with controlled metabolic profiles .
- Dose-Response Studies : Compare activity at 10–100 μM ranges in vitro, noting saturation effects in receptor binding .
- Data Normalization : Report bioactivity relative to internal controls (e.g., cortisol for glucocorticoid assays) .
Q. What strategies are effective for mapping the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
-
Isotope Tracing : Use C-labeled this compound to track hepatic metabolism via LC-MS/MS, identifying 11β-hydroxylation and 20-keto reduction products .
-
Enzyme Inhibition Assays : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to assess cytochrome P450 involvement .
-
Tissue-Specific Profiling : Compare metabolite profiles in liver microsomes vs. adrenal gland homogenates .
Metabolite Enzyme Involved Key Pathway Reference 3,17,20-Trihydroxy-5β-pregnane 5β-Reductase Steroid inactivation 11-Keto derivative CYP11B1 Glucocorticoid synthesis
Q. How do structural modifications (e.g., 5α vs. 5β configuration) alter the biological activity of this compound?
- Methodological Answer :
- Comparative SAR Studies : Synthesize 5α and 5β isomers using triphenyl phosphite-mediated reduction (see for reagent protocols). Test binding affinity to progesterone receptors (PR) and glucocorticoid receptors (GR) via competitive ELISA.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare hydrogen-bonding interactions with PR/GR ligand-binding domains .
- In Vivo Efficacy : Administer isomers to ovariectomized mice, measuring uterine weight (PR activity) and liver glycogen deposition (GR activity) .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the glucocorticoid vs. mineralocorticoid activity of this compound?
- Methodological Answer : Contradictions stem from assay specificity and cross-reactivity:
- Receptor Selectivity : Use GR-knockout cell lines to isolate mineralocorticoid effects .
- Cross-Reactivity Testing : Pre-treat samples with aldosterone antibodies to block MR binding .
- Species Variability : Repeat assays in human vs. rodent cell lines, as GR/MR expression ratios differ .
Synthesis and Derivatization
Q. What synthetic routes are recommended for producing this compound derivatives with modified bioactivity?
- Methodological Answer :
-
Hydroxylation : Use microbial biotransformation (e.g., Rhizopus nigricans) to introduce 11β-hydroxyl groups .
-
Acetylation : Protect 17-OH groups with acetic anhydride/pyridine, then deprotect via alkaline hydrolysis .
-
Stereochemical Control : Optimize chiral catalysts (e.g., BINAP-Ru) for 5α/5β selectivity during hydrogenation .
Derivative CAS Number Key Modification Reference 3,17,21-Trihydroxy-5α-pregnan-11,20-dione 516-45-0 11-keto group 5β-Pregnane-3α,17α,20α-triol 1098-45-9 5β configuration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
